Nickel Alizarinate Nickel Alizarinate
Brand Name: Vulcanchem
CAS No.: 388570-91-0
VCID: VC11713833
InChI: InChI=1S/C14H8O4.Ni/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16;/h1-6,15,18H;/q;+2/p-2
SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)[O-])[O-].[Ni+2]
Molecular Formula: C14H6NiO4
Molecular Weight: 296.89 g/mol

Nickel Alizarinate

CAS No.: 388570-91-0

Cat. No.: VC11713833

Molecular Formula: C14H6NiO4

Molecular Weight: 296.89 g/mol

* For research use only. Not for human or veterinary use.

Nickel Alizarinate - 388570-91-0

Specification

CAS No. 388570-91-0
Molecular Formula C14H6NiO4
Molecular Weight 296.89 g/mol
IUPAC Name 9,10-dioxoanthracene-1,2-diolate;nickel(2+)
Standard InChI InChI=1S/C14H8O4.Ni/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16;/h1-6,15,18H;/q;+2/p-2
Standard InChI Key ONLUDXCULIUXSH-UHFFFAOYSA-L
SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)[O-])[O-].[Ni+2]
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)[O-])[O-].[Ni+2]

Introduction

Chemical Identity and Structural Features

Nickel alizarinate is formally identified as 9,10-dioxoanthracene-1,2-diolate; nickel(2+). Its molecular formula is C₁₄H₆NiO₄, with a molecular weight of 296.89 g/mol. The compound’s structure involves a nickel(II) center coordinated to the deprotonated hydroxyl groups of alizarin, a dihydroxyanthraquinone derivative.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name9,10-dioxoanthracene-1,2-diolate; nickel(2+)
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)[O-])[O-].[Ni+2]
InChI KeyONLUDXCULIUXSH-UHFFFAOYSA-L
PubChem CID17999326

The coordination geometry of nickel in this complex is likely octahedral or square planar, depending on the ligand field strength. Alizarin’s two hydroxyl groups and two carbonyl oxygen atoms participate in bonding, creating a stable chelate structure .

Synthesis and Characterization

Nickel alizarinate is synthesized by reacting nickel salts (e.g., NiCl₂ or NiSO₄) with alizarin under controlled pH conditions. The process typically involves:

  • Deprotonation of alizarin in a basic medium to form the dianionic ligand.

  • Coordination with Ni²⁺ ions, leading to the displacement of counterions (e.g., Cl⁻ or SO₄²⁻).

Table 2: Synthetic Conditions

ParameterTypical Range
SolventWater or ethanol/water mixtures
pH8–10
Temperature60–80°C
Reaction Time2–4 hours

Characterization methods include:

  • Infrared (IR) Spectroscopy: Confirms ligand coordination via shifts in C=O (1650–1600 cm⁻¹) and C–O (1300–1250 cm⁻¹) stretches .

  • UV-Vis Spectroscopy: Exhibits absorption bands at 450–550 nm due to ligand-to-metal charge transfer transitions.

  • ¹H NMR: Alizarin’s aromatic protons show downfield shifts upon complexation .

Physicochemical Properties

Nickel alizarinate is a solid at room temperature, though its exact melting point and solubility data remain underexplored. Key inferred properties include:

  • Solubility: Limited solubility in polar solvents (e.g., water, DMSO) due to its ionic lattice structure.

  • Stability: Resists thermal decomposition below 200°C, as observed in analogous metal-alizarin complexes .

  • Magnetic Properties: Paramagnetic behavior expected for high-spin Ni(II) complexes.

Applications and Research Findings

Materials Science

Nickel alizarinate’s rigid aromatic structure and metal center make it a candidate for:

  • Semiconductor materials: Charge-transfer complexes may exhibit photoconductive properties.

  • Coordination polymers: Potential building blocks for metal-organic frameworks (MOFs).

Biochemistry

  • Histological staining: Alizarin derivatives are historically used to detect calcium deposits, though nickel variants may offer new staining modalities.

  • Enzyme inhibition: Metal-anthraquinone complexes often show bioactivity, warranting studies on nickel alizarinate’s interaction with biomolecules.

Catalysis

While direct evidence is limited, nickel’s catalytic versatility suggests possible roles in:

  • Cross-coupling reactions: Analogous to Ni(0)/Ni(II) systems in organic synthesis .

  • Redox catalysis: Leveraging Ni²⁺/Ni³⁺ transitions for oxidation processes.

Future Directions

Research gaps include:

  • Thermal stability profiling: TGA/DSC studies to delineate decomposition pathways.

  • Electrochemical analysis: Cyclic voltammetry to redox behavior.

  • Biological assays: Toxicity and bioactivity screening in cell models.

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